molecular formula C47H94F3N7O20 B8122305 Tri(amino-peg5-amide)-aminetfasalt

Tri(amino-peg5-amide)-aminetfasalt

Cat. No.: B8122305
M. Wt: 1134.3 g/mol
InChI Key: YXJSPOYGCCNISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tri(amino-peg5-amide)-aminetfasalt is a compound that contains three amino groups and is a derivative of polyethylene glycol (PEG). This compound is known for its ability to react with carboxylic acids, activated esters, and carbonyl groups such as ketones and aldehydes . It is commonly used in the synthesis of various molecules, including those used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri(amino-peg5-amide)-aminetfasalt can be synthesized through a series of chemical reactions involving the introduction of amino groups to a PEG backbone. The amino groups can react with carboxylic acids and activated esters to form amide bonds. Additionally, they can react with carbonyl groups under reductive amination conditions to form C-N bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process typically includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reactions are carried out in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the compound .

Mechanism of Action

The mechanism of action of Tri(amino-peg5-amide)-aminetfasalt involves its ability to form stable bonds with various functional groups. The amino groups in the compound can react with carboxylic acids, activated esters, and carbonyl groups to form amide and C-N bonds. These reactions enable the compound to serve as a versatile linker in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri(amino-peg5-amide)-aminetfasalt is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and functionality. This makes it particularly useful in applications where precise molecular spacing and reactivity are required .

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H93N7O18.C2HF3O2/c46-4-16-59-22-28-65-34-40-68-37-31-62-25-19-56-13-1-43(53)49-7-10-52(11-8-50-44(54)2-14-57-20-26-63-32-38-69-41-35-66-29-23-60-17-5-47)12-9-51-45(55)3-15-58-21-27-64-33-39-70-42-36-67-30-24-61-18-6-48;3-2(4,5)1(6)7/h1-42,46-48H2,(H,49,53)(H,50,54)(H,51,55);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJSPOYGCCNISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H94F3N7O20
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1134.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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